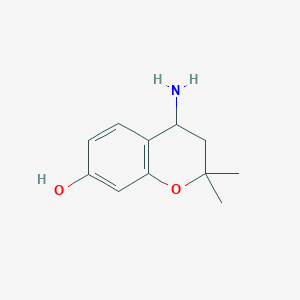
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is an organic compound with the molecular formula C10H9BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, fluorination, and esterification steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The methyl and ester groups activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 5-azido-2,3-difluoro-4-methylbenzoate or 5-thio-2,3-difluoro-4-methylbenzoate.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Reduction: The major product is 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The ester group allows for easy modification, enabling the design of derivatives with improved efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 5-chloro-2,3-difluoro-4-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2,3-difluoro-4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups creates a unique electronic environment, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrF2O2 |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
ethyl 5-bromo-2,3-difluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-3-15-10(14)6-4-7(11)5(2)8(12)9(6)13/h4H,3H2,1-2H3 |
InChI Key |
CULZBOSEDZXYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


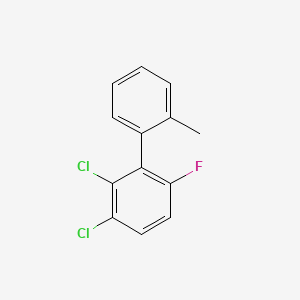
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
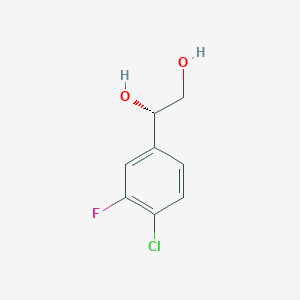
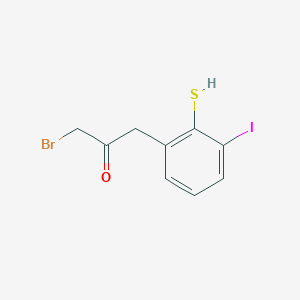
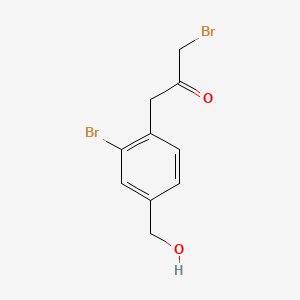
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)

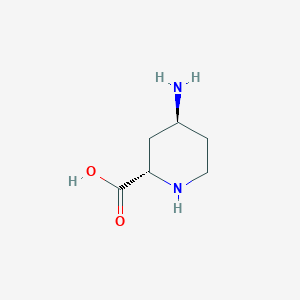
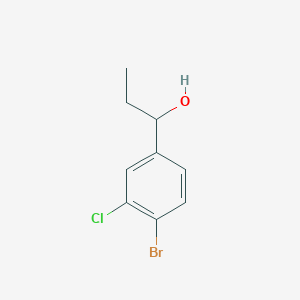
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
